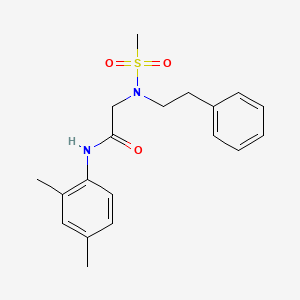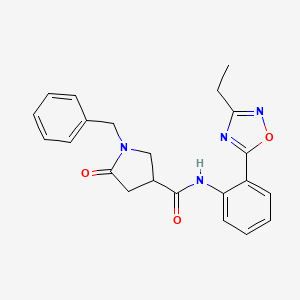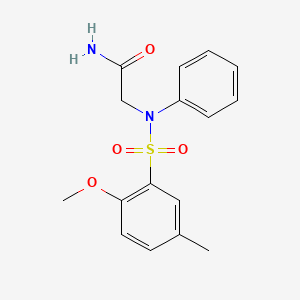
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, commonly known as DMQX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DMQX is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which play a critical role in synaptic transmission and plasticity in the brain.
Mecanismo De Acción
DMQX acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions into the postsynaptic neuron. This blocks the excitatory effects of glutamate and reduces the strength of the synaptic transmission.
Biochemical and Physiological Effects
DMQX has been shown to have a range of biochemical and physiological effects in the brain. By blocking the excitatory effects of glutamate, DMQX can reduce the strength of synaptic transmission and alter the balance of excitation and inhibition in neuronal networks. This can have a range of effects on learning, memory, and other cognitive processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMQX is its selectivity for the AMPA receptor, which allows researchers to study the specific role of this receptor subtype in synaptic plasticity and other cognitive processes. However, one limitation of DMQX is that it can also block kainate receptors, which are another subtype of glutamate receptor. This can complicate the interpretation of experimental results and requires careful control experiments.
Direcciones Futuras
There are several potential future directions for research on DMQX and its applications in the field of neuroscience. One area of interest is the role of AMPA receptors in the development of neurological disorders such as Alzheimer's disease and epilepsy. Another potential direction is the use of DMQX as a therapeutic agent for these and other disorders, either alone or in combination with other drugs. Additionally, further research is needed to better understand the mechanism of action of DMQX and its effects on neuronal networks and cognitive processes.
Métodos De Síntesis
DMQX can be synthesized using a multistep process that involves the condensation of 2-hydroxy-6-methylquinoline with 2,4-dimethylbenzaldehyde, followed by the addition of propionyl chloride and subsequent reduction with sodium borohydride. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
DMQX has been extensively studied for its potential applications in the field of neuroscience. As an antagonist of the AMPA receptor, DMQX has been shown to block the excitatory effects of glutamate, which is the primary neurotransmitter involved in synaptic transmission in the brain. This makes DMQX a valuable tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-21(25)24(20-9-7-14(2)10-16(20)4)13-18-12-17-11-15(3)6-8-19(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBWXJWPQHNXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)


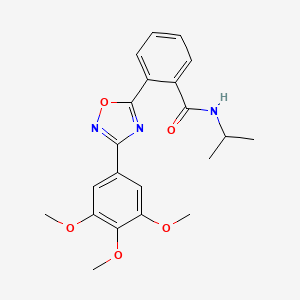

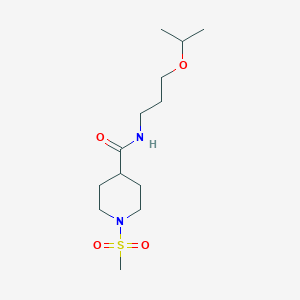

![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)

